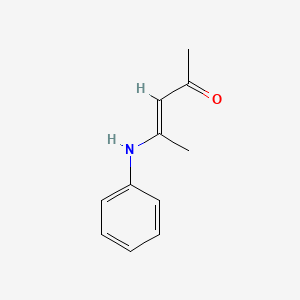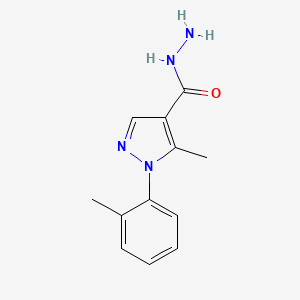
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at the 5-position and a 2-methylphenyl group at the 1-position, with a carbohydrazide functional group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 2-methylphenylhydrazine. The reaction is carried out in ethanol under reflux conditions, followed by the addition of hydrazine hydrate to form the carbohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The carbohydrazide group may play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.
Uniqueness
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is unique due to the presence of the 2-methylphenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogues. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
5-methyl-1-(2-methylphenyl)pyrazole-4-carbohydrazide |
InChI |
InChI=1S/C12H14N4O/c1-8-5-3-4-6-11(8)16-9(2)10(7-14-16)12(17)15-13/h3-7H,13H2,1-2H3,(H,15,17) |
Clé InChI |
OLDPSCSHPWLVBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C |
SMILES canonique |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




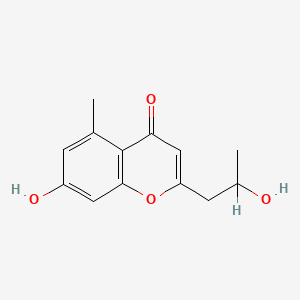
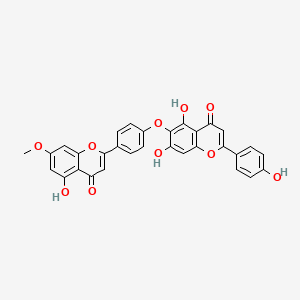
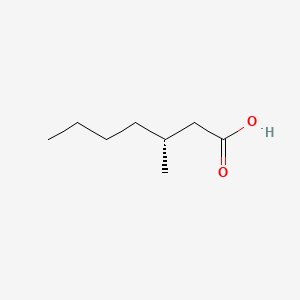
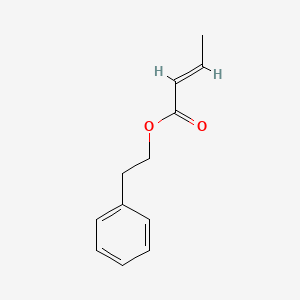

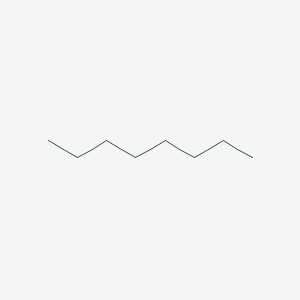
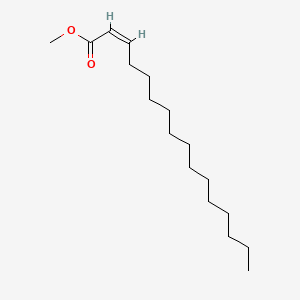
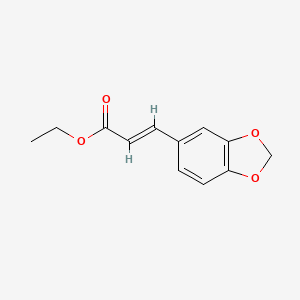

![3-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1638194.png)
![(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B1638195.png)
